N-(4-pyridin-4-yloxyphenyl)-N'-(1-thiophen-2-ylpropan-2-yl)oxamide
Description
N-(4-pyridin-4-yloxyphenyl)-N’-(1-thiophen-2-ylpropan-2-yl)oxamide is a complex organic compound characterized by its unique structure, which includes a pyridine ring, a phenyl ring with an ether linkage, and a thiophene ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in material science.
Properties
IUPAC Name |
N-(4-pyridin-4-yloxyphenyl)-N'-(1-thiophen-2-ylpropan-2-yl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S/c1-14(13-18-3-2-12-27-18)22-19(24)20(25)23-15-4-6-16(7-5-15)26-17-8-10-21-11-9-17/h2-12,14H,13H2,1H3,(H,22,24)(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSTGQOBCPDXPPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CS1)NC(=O)C(=O)NC2=CC=C(C=C2)OC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-pyridin-4-yloxyphenyl)-N’-(1-thiophen-2-ylpropan-2-yl)oxamide typically involves multiple steps:
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Formation of the Pyridin-4-yloxyphenyl Intermediate
Starting Materials: 4-hydroxybenzaldehyde and 4-bromopyridine.
Reaction: The 4-hydroxybenzaldehyde is reacted with 4-bromopyridine in the presence of a base such as potassium carbonate (K2CO3) and a palladium catalyst (Pd/C) under reflux conditions to form 4-(pyridin-4-yloxy)benzaldehyde.
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Formation of the Thiophen-2-ylpropan-2-yl Intermediate
Starting Materials: 2-bromothiophene and isopropylamine.
Reaction: 2-bromothiophene is reacted with isopropylamine in the presence of a base such as sodium hydride (NaH) to form 1-thiophen-2-ylpropan-2-amine.
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Coupling Reaction
Starting Materials: 4-(pyridin-4-yloxy)benzaldehyde and 1-thiophen-2-ylpropan-2-amine.
Reaction: The two intermediates are coupled using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to form the final product, N-(4-pyridin-4-yloxyphenyl)-N’-(1-thiophen-2-ylpropan-2-yl)oxamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to increase yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
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Oxidation
Reagents: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Products: Oxidation of the thiophene ring can lead to the formation of sulfoxides or sulfones.
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Reduction
Reagents: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Products: Reduction of the oxamide group can yield corresponding amines.
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Substitution
Reagents: Nucleophiles such as amines or thiols.
Products: Substitution reactions can occur at the pyridine or phenyl rings, leading to various substituted derivatives.
Common Reagents and Conditions
Catalysts: Palladium on carbon (Pd/C), 4-dimethylaminopyridine (DMAP).
Solvents: Dimethylformamide (DMF), dichloromethane (DCM), ethanol.
Conditions: Reflux, inert atmosphere (e.g., nitrogen or argon).
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis, facilitating various organic transformations.
Material Science: Its unique structure makes it a candidate for the development of novel polymers and materials with specific electronic properties.
Biology
Enzyme Inhibition: Potential use as an inhibitor for specific enzymes due to its ability to interact with active sites.
Drug Development: Exploration as a lead compound for the development of new pharmaceuticals targeting specific biological pathways.
Medicine
Anticancer Activity: Preliminary studies may indicate potential anticancer properties, warranting further investigation.
Antimicrobial Properties: Possible use as an antimicrobial agent against various pathogens.
Industry
Sensors: Utilization in the development of chemical sensors due to its ability to bind selectively to certain analytes.
Coatings: Application in the formulation of advanced coatings with specific protective properties.
Mechanism of Action
The mechanism by which N-(4-pyridin-4-yloxyphenyl)-N’-(1-thiophen-2-ylpropan-2-yl)oxamide exerts its effects is likely multifaceted:
Molecular Targets: It may interact with specific proteins or enzymes, altering their activity.
Pathways Involved: The compound could modulate signaling pathways involved in cell proliferation, apoptosis, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
N-(4-pyridin-4-yloxyphenyl)-N’-(1-phenylpropan-2-yl)oxamide: Similar structure but with a phenyl ring instead of a thiophene ring.
N-(4-pyridin-4-yloxyphenyl)-N’-(1-thiophen-2-ylmethyl)oxamide: Similar structure but with a methyl group instead of a propan-2-yl group.
Uniqueness
Structural Features: The presence of both a pyridine and thiophene ring in the same molecule is relatively unique, providing distinct electronic and steric properties.
Biological Activity: The combination of these rings may confer unique biological activities not seen in similar compounds.
This detailed overview provides a comprehensive understanding of N-(4-pyridin-4-yloxyphenyl)-N’-(1-thiophen-2-ylpropan-2-yl)oxamide, covering its synthesis, reactions, applications, and comparisons with similar compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
